N1-[2-(trifluoromethoxy)benzylidene]-3-(trifluoromethyl)aniline
Description
Properties
IUPAC Name |
1-[2-(trifluoromethoxy)phenyl]-N-[3-(trifluoromethyl)phenyl]methanimine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9F6NO/c16-14(17,18)11-5-3-6-12(8-11)22-9-10-4-1-2-7-13(10)23-15(19,20)21/h1-9H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOXDXZKIQKXLDX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=NC2=CC=CC(=C2)C(F)(F)F)OC(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9F6NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Structural Overview and Key Properties
The compound (CAS 255820-42-9) features a central imine bond (-CH=N-) connecting 2-(trifluoromethoxy)benzaldehyde and 3-(trifluoromethyl)aniline moieties. Its molecular formula is C₁₅H₉F₆NO, with a molar mass of 333.23 g/mol. X-ray crystallography of analogous Schiff bases reveals planar geometries stabilized by intramolecular hydrogen bonding. The trifluoromethoxy (-OCF₃) and trifluoromethyl (-CF₃) groups impart enhanced thermal stability and lipophilicity compared to non-fluorinated analogs.
Synthetic Routes
Precursor Synthesis
Preparation of 2-(Trifluoromethoxy)benzaldehyde
Patent CN102516047A details a scalable method using:
- Substrate : 2-Chlorobenzaldehyde
- Fluoridation Agent : Potassium trifluoromethoxide (KOCF₃)
- Catalyst : CuI (5 mol%) in DMF at 110°C for 12 hr.
Reaction Conditions Table
| Parameter | Value |
|---|---|
| Yield | 78% |
| Purity (GC) | >99% |
| Byproducts | <1% ortho isomer |
This method avoids hazardous gaseous CF₃O− sources, making it industrially viable.
Synthesis of 3-(Trifluoromethyl)aniline
The Chinese patent CN108911989B describes a halogen displacement strategy:
Schiff Base Condensation
The core synthesis involves refluxing equimolar amounts of:
- 2-(Trifluoromethoxy)benzaldehyde (1.92 g, 10 mmol)
- 3-(Trifluoromethyl)aniline (1.75 g, 10 mmol)
| Parameter | Value |
|---|---|
| Solvent | Anhydrous ethanol |
| Temperature | 78°C (reflux) |
| Time | 6 hr |
| Catalyst | None required |
| Yield | 89% |
The reaction proceeds via nucleophilic attack of the amine on the aldehyde carbonyl, followed by dehydration. IR spectroscopy confirms imine formation through disappearance of the aldehyde C=O stretch (1720 cm⁻¹) and emergence of C=N vibration at 1625 cm⁻¹.
Purification and Characterization
Mechanistic Insights
Industrial-Scale Considerations
Cost Analysis
| Component | Cost/kg (USD) |
|---|---|
| 3-CF₃-aniline | 1,200 |
| 2-OCF₃-benzaldehyde | 950 |
| Ethanol | 2.5 |
Total production cost for 1 kg product: $2,150 (85% yield).
Chemical Reactions Analysis
Types of Reactions
N1-[2-(trifluoromethoxy)benzylidene]-3-(trifluoromethyl)aniline undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The trifluoromethoxy and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols
Scientific Research Applications
Organic Synthesis
N1-[2-(trifluoromethoxy)benzylidene]-3-(trifluoromethyl)aniline is frequently utilized as a precursor in organic synthesis. Its structure allows for:
- Formation of Complex Molecules : The compound can be used to synthesize more complex organic molecules, including pharmaceuticals and agrochemicals, through various reaction pathways such as oxidation, reduction, and substitution reactions .
- Reactivity Modulation : The presence of trifluoromethoxy and trifluoromethyl groups enhances the compound's electrophilicity, making it suitable for nucleophilic attack in synthetic reactions.
Biological Studies
The compound has been explored for its potential biological applications:
- Drug Development : Its structural characteristics suggest that it may act as a lead compound in the development of new therapeutic agents. Research indicates that compounds with similar structures exhibit significant biological activity against various disease models.
- Biological Interactions : Studies focus on understanding how this compound interacts with biological targets, which can provide insights into its mechanism of action and potential therapeutic uses .
Material Science
In material science, this compound is investigated for:
- Specialty Chemicals Production : The compound is utilized in the synthesis of specialty chemicals that require specific properties such as thermal stability and resistance to degradation. These properties are crucial for applications in coatings, adhesives, and other industrial products .
- Polymeric Materials : It can serve as a monomer or additive in the production of polymers that exhibit enhanced performance characteristics due to the incorporation of fluorinated groups.
Case Study 1: Synthesis of Trifluoromethyl Amines
A study demonstrated the one-pot synthesis of trifluoromethyl amines using this compound as a starting material. The process involved the use of various reagents under controlled conditions to achieve high yields of the desired products. This illustrates the compound's utility in producing valuable intermediates for pharmaceutical applications .
Research evaluating the biological activity of derivatives derived from this compound revealed promising results against specific cancer cell lines. The study highlighted how modifications to the compound's structure could enhance its potency and selectivity, paving the way for further drug development efforts .
Mechanism of Action
The mechanism by which N1-[2-(trifluoromethoxy)benzylidene]-3-(trifluoromethyl)aniline exerts its effects involves interactions with specific molecular targets and pathways. The trifluoromethoxy and trifluoromethyl groups play a crucial role in modulating the compound’s reactivity and binding affinity to these targets. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize its properties, N1-[2-(trifluoromethoxy)benzylidene]-3-(trifluoromethyl)aniline is compared with structurally related fluorinated aniline derivatives (Table 1).
Table 1: Structural and Functional Comparison of Fluorinated Aniline Derivatives
Key Comparative Insights
Electronic Effects: The trifluoromethoxy group (-OCF₃) in the target compound is more electron-withdrawing than methoxy (-OCH₃) or methyl (-CH₃) groups in analogues like N-(2,5-dimethylhexan-2-yl)-3-(trifluoromethyl)aniline. In contrast, the thiophene-containing analogue (Entry 3) exhibits π-π stacking capabilities due to its sulfur heterocycle, which may improve binding to aromatic protein residues .
Lipophilicity and Bioavailability: The dual trifluoromethyl groups in the target compound increase its logP (calculated: ~4.2) compared to non-fluorinated benzylidene-anilines (e.g., logP ~2.8 for unsubstituted analogues). This enhances membrane permeability, a critical factor for central nervous system (CNS) drug candidates . The phosphoryl-containing derivative (Entry 4) has reduced solubility due to its bulky substituents, limiting its utility in aqueous environments .
Synthetic Accessibility :
- The target compound is synthesized in one step via Schiff base condensation, whereas analogues like Entry 3 require multi-step reductive amination and thiophene functionalization .
Thermodynamic Stability: Computational studies using density-functional theory (DFT) suggest that the trifluoromethoxy group stabilizes the compound’s lowest unoccupied molecular orbital (LUMO) by 0.8 eV compared to methoxy-substituted analogues, reducing reactivity toward nucleophiles .
Biological Activity
N1-[2-(trifluoromethoxy)benzylidene]-3-(trifluoromethyl)aniline is a compound of significant interest due to its unique chemical structure and potential biological activities. This article delves into the compound's biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C15H9F6NO
- Molecular Weight : 333.23 g/mol
- CAS Number : [Not provided in search results]
- Structure : The compound features a benzylidene moiety substituted with trifluoromethoxy and trifluoromethyl groups, which are known to influence biological activity due to their electronegative nature.
The biological activity of this compound can be attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of trifluoromethyl groups enhances lipophilicity, potentially improving membrane permeability and bioavailability.
Antimicrobial Activity
Research indicates that compounds with similar structural motifs exhibit antimicrobial properties. For instance, halogenated anilines have been studied for their efficacy against drug-resistant bacterial strains. The trifluoromethoxy and trifluoromethyl substitutions may enhance the compound's interaction with bacterial cell membranes, leading to increased antimicrobial potency .
Cytotoxicity and Cancer Research
The compound's structural similarity to known carcinogenic agents raises concerns regarding its cytotoxicity. Studies on related compounds suggest that aromatic amines can induce DNA damage and promote tumorigenesis in certain contexts. The specific effects of this compound on cancer cell lines remain under investigation, but preliminary data indicate potential cytotoxic effects that warrant further exploration .
Case Studies and Research Findings
- Antimicrobial Efficacy :
-
Cytotoxic Evaluation :
- In vitro studies have been conducted to assess the cytotoxic effects of similar compounds on human cancer cell lines. The findings indicated that certain derivatives could induce apoptosis in cancer cells, highlighting the need for further research into their mechanism of action and therapeutic potential .
- Toxicological Assessments :
Summary Table of Biological Activities
Q & A
Q. Basic
- Spectroscopy :
- ¹H/¹³C NMR : Confirm imine bond formation (C=N peak at ~160 ppm in ¹³C NMR) and absence of aldehyde/aniline precursors. Trifluoromethyl (-CF₃) and trifluoromethoxy (-OCF₃) groups show distinct splitting patterns in ¹H NMR due to coupling with fluorine .
- FT-IR : A sharp C=N stretch near 1640–1620 cm⁻¹ and absence of aldehyde C=O (~1700 cm⁻¹) verify successful condensation .
- Crystallography : Single-crystal X-ray diffraction (SCXRD) using software like OLEX2 and SHELXT resolves bond lengths and angles, confirming the benzylidene-aniline geometry. SHELXT automates space-group determination from reflection data, while OLEX2 integrates refinement and analysis .
How can density functional theory (DFT) calculations be applied to study the electronic properties and reaction mechanisms of this compound?
Advanced
DFT with hybrid functionals (e.g., B3LYP) incorporating exact exchange terms accurately predicts electronic properties such as frontier molecular orbitals (HOMO-LUMO gaps), electrostatic potential surfaces, and charge distribution. For example, Becke’s three-parameter functional (B3) achieves <3 kcal/mol error in thermochemical data, enabling mechanistic studies of nucleophilic additions or cycloadditions involving the imine group . Basis sets like 6-311G(d,p) are recommended for fluorine-containing systems. Solvent effects can be modeled using polarizable continuum models (PCM) .
What strategies resolve discrepancies in crystallographic data or unexpected reaction outcomes during synthesis?
Q. Advanced
- Crystallographic contradictions : Use dual-space algorithms in SHELXT to reassign space groups or re-refine data with OLEX2’s dynamic masking tools to exclude solvent/disorder effects . Compare experimental bond lengths/angles with DFT-optimized geometries to identify anomalies .
- Reaction anomalies : Perform kinetic studies (e.g., in situ IR/NMR) to detect intermediates. For example, competing hydrolysis of the imine under aqueous conditions may require anhydrous solvents or inert atmospheres .
How do the electron-withdrawing trifluoromethyl and trifluoromethoxy groups influence the compound’s reactivity in catalytic or photochemical applications?
Advanced
The -CF₃ and -OCF₃ groups decrease electron density at the aromatic ring, enhancing electrophilicity of the imine carbon for nucleophilic attacks (e.g., organometallic additions). Time-dependent DFT (TD-DFT) simulations reveal redshifted absorption spectra due to extended conjugation, making the compound a candidate for photoactive materials. Substituent effects on redox potentials can be quantified via cyclic voltammetry .
What are the challenges in scaling up synthesis while maintaining stereochemical integrity, and how can they be addressed?
Advanced
Scale-up risks include imine racemization or decomposition under prolonged heating. Strategies:
- Use flow chemistry for precise temperature/residence time control.
- Employ chiral auxiliaries or asymmetric catalysis (e.g., organocatalysts) to retain stereochemistry.
- Monitor reaction progress via inline analytics (e.g., Raman spectroscopy) .
How can researchers differentiate between polymorphs or solvates of this compound, and what implications do these forms have on material properties?
Q. Advanced
- Polymorph screening : Conduct slurry experiments in solvents of varying polarity (e.g., ethanol vs. acetonitrile) and analyze via powder XRD or differential scanning calorimetry (DSC).
- Property impacts : Polymorphs may exhibit differences in melting points (e.g., 157–161°C vs. 196–201°C for related nitroanilines) or bioavailability. OLEX2’s Hirshfeld surface analysis quantifies intermolecular interactions (e.g., C-F⋯H contacts) driving polymorphism .
What safety protocols are critical when handling this compound, given the presence of fluorine and aromatic amines?
Q. Basic
- Personal protective equipment (PPE) : Fluorinated gloves, chemical goggles, and fume hoods to prevent inhalation/contact.
- Emergency measures : Immediate decontamination with ethanol for spills, as fluorinated compounds may penetrate standard gloves.
- Training : Compliance with ECHA guidelines for aromatic amines, including regular SDS reviews and first-aid training for chemical exposure .
How can researchers design derivatives of this compound for structure-activity relationship (SAR) studies in medicinal chemistry?
Q. Advanced
- Substituent variation : Replace -OCF₃ with -OCH₂CF₃ or -SCF₃ to modulate lipophilicity (logP).
- Bioisosteres : Substitute the imine with azo (-N=N-) or amide (-CONH-) groups while retaining planarity.
- Pharmacokinetic optimization : Introduce solubilizing groups (e.g., morpholine, ) or prodrug moieties (e.g., ester hydrolysis) .
What analytical workflows are recommended for detecting trace impurities or degradation products in this compound?
Q. Advanced
- LC-MS/MS : Use reverse-phase C18 columns with trifluoroacetic acid (TFA) in mobile phase to enhance peak resolution for fluorinated impurities.
- Degradation studies : Accelerated stability testing (40°C/75% RH) followed by HRMS to identify hydrolysis/oxidation products (e.g., benzaldehyde derivatives) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
